C12H17ClN2O

Vue d'ensemble

Description

C12H17ClN2O is a useful research compound. Its molecular formula is this compound and its molecular weight is 240.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

CYP17 Inhibitors and Antitumor Effects

- CYP17 Inhibition : A study discusses CYP17 inhibitors like abiraterone, highlighting their role in improving survival in patients with prostate cancer. These inhibitors also interact with various targets contributing to their clinical benefits and adverse effects (Yin & Hu, 2014).

Effects on Tetracyclic Triterpenoids

- Influence on Chemical Shifts : Research on the effects of side chains at C17 on the chemical shifts of tetracyclic triterpenoids from the dammarane series was conducted, indicating the sensitivity to intramolecular hydrogen bonding (Denisenko et al., 1983).

DNA Methylation Studies

- DNA Methylation in Cell Lines : A study examined DNA methylation in 5-aza-2'-deoxycytidine-resistant variants of C3H 10T1/2 C18 cells, providing insights into the resistance mechanisms and methylation levels in these cells (Flatau et al., 1984).

Studies on Mitochondrial Function and Therapy

- C1-Esterase Inhibitor in Ischemic Myocardium : Research on the application of C1-esterase inhibitor during reperfusion of ischemic myocardium shows how dosage plays a critical role in the treatment’s efficacy and safety (Horstick et al., 2001).

Studies on Compound Structures

- Antitumor Drug Structure : A study on the structure of an antitumor drug, 9-hydroxy-2,5,11-trimethyl-6H-pyridol[4,3-b]-carbazolium acetate, reveals insights into its crystal structure and molecular interactions (Salahou et al., 1988).

Nuclear Reactions and Astrophysics

- C13(α,n)O16 Reaction Studies : Research into the C13(α,n)O16 and 16O(n,γ)17O reactions, which are relevant in astrophysics, provides insights into the nuclear reactions and their implications for stellar processes (Dufour & Descouvemont, 2005).

Cellular Transport and Drug Absorption

- Enhancement of Drug Absorption : A study on sodium caprate (C10) in Caco-2 monolayers investigated how this compound enhances the permeability of drugs, providing valuable information for drug delivery systems (Lindmark et al., 1998).

Rheumatoid Arthritis Therapy

- CAMPATH-1H in Rheumatoid Arthritis : Research on the humanized monoclonal antibody CAMPATH-1H shows its potential in treating active, refractory rheumatoid arthritis (Matteson et al., 1995).

AMPK Activation in Osteoblasts

- Compound 13 (C13) and Osteoblasts : A study on Compound 13, an AMP-activated protein kinase activator, explores its role in attenuating dexamethasone-induced osteoblast cell death, highlighting the potential for bone health applications (Guo et al., 2016).

Propriétés

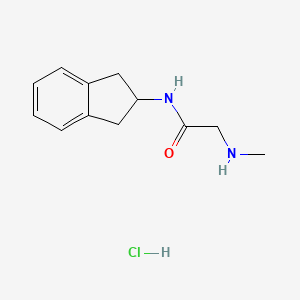

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11;/h2-5,11,13H,6-8H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZBBQQSRWSYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B7856860.png)

![7,8-dimethoxy-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7856876.png)

![3-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ium-1-yl]propanoate](/img/structure/B7856902.png)

![2-[(2,2-dimethylhydrazin-1-ylidene)(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B7856910.png)

![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B7856915.png)